molecular formula C14H24O2 B1609281 (E)-Dodeca-9,11-dienyl acetate CAS No. 50767-78-7

(E)-Dodeca-9,11-dienyl acetate

Cat. No.: B1609281
CAS No.: 50767-78-7
M. Wt: 224.34 g/mol
InChI Key: ARPQLVHCERGNAB-SNAWJCMRSA-N
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Description

(E)-Dodeca-9,11-dienyl acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester and is known for its role as a pheromone component in various insect species. This compound is characterized by its double bonds at the 9th and 11th positions in the dodeca chain, which are in the E-configuration, and an acetate group at the terminal position.

Scientific Research Applications

(E)-Dodeca-9,11-dienyl acetate has several scientific research applications:

    Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.

    Biology: Acts as a pheromone in insect behavior studies, particularly in mating and communication.

    Medicine: Investigated for its potential use in pest control strategies, reducing the reliance on harmful pesticides.

    Industry: Utilized in the formulation of pheromone traps for monitoring and controlling insect populations in agriculture.

Mechanism of Action

The mechanism of action for most of vitamin E’s effects are still unknown . Vitamin E is an antioxidant, preventing free radical reactions with cell membranes .

Safety and Hazards

Ethyl acetate, a related compound, is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness .

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered about Vitamin E. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dodeca-9,11-dienyl acetate typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable starting material, such as dodecanoic acid.

    Desaturation: The introduction of double bonds at the 9th and 11th positions is achieved through desaturation reactions. This can be done using specific desaturase enzymes or chemical desaturation methods.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This is usually done using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: (E)-Dodeca-9,11-dienyl acetate undergoes various chemical reactions, including:

    Oxidation: The double bonds can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines in basic conditions.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Saturated Esters: From reduction reactions.

    Substituted Esters: From nucleophilic substitution reactions.

Comparison with Similar Compounds

    (E,Z)-7,9-Dodecadienyl acetate: Another pheromone component with double bonds at different positions.

    (Z)-9-Dodecenyl acetate: A similar compound with a single double bond.

    (E)-9,11-Tetradecadienyl acetate: A compound with a longer carbon chain and similar double bond configuration.

Uniqueness: (E)-Dodeca-9,11-dienyl acetate is unique due to its specific double bond positions and E-configuration, which confer distinct olfactory properties. This makes it highly specific in its role as a pheromone, allowing for precise communication among insect species.

Properties

IUPAC Name

[(9E)-dodeca-9,11-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPQLVHCERGNAB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCCCCCCC/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307833
Record name (E)-9,11-Dodecadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50767-78-7
Record name (E)-9,11-Dodecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50767-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Dodeca-9,11-dienyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050767787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-9,11-Dodecadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-dodeca-9,11-dienyl acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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